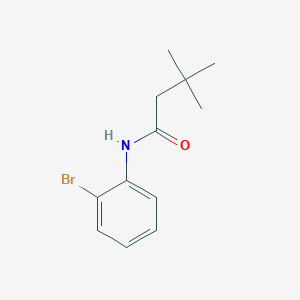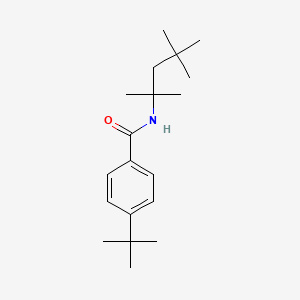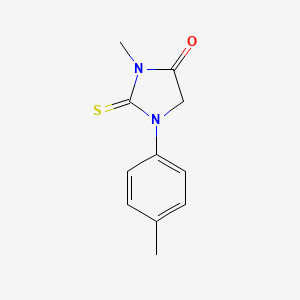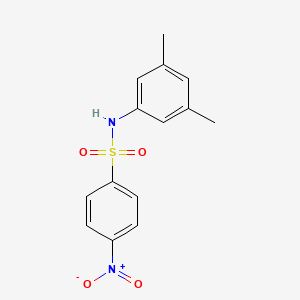
N-(2-bromophenyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-3,3-dimethylbutanamide is a chemical compound that belongs to the class of amides. It is also known by its trade name, Bromadol. This compound has been of interest to researchers due to its potential as a painkiller.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-3,3-dimethylbutanamide is not fully understood. However, it is believed to work by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the inhibition of pain signals. It also activates the kappa-opioid receptor, which can produce a feeling of euphoria.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can cause respiratory depression, which can be fatal in high doses. It can also cause sedation, dizziness, and nausea. In addition, it has been found to have immunosuppressive effects, which may limit its use as a painkiller.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-3,3-dimethylbutanamide has several advantages for lab experiments. It is a potent analgesic, which makes it useful for studying pain pathways. It also does not produce the same addictive effects as opioids, which makes it a safer alternative for studying addiction. However, its immunosuppressive effects may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on N-(2-bromophenyl)-3,3-dimethylbutanamide. One area of interest is its potential use in treating opioid addiction. Another area of interest is its potential as a painkiller for chronic pain conditions. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-3,3-dimethylbutanamide involves a multi-step process. The first step involves the reaction between 2-bromobenzoyl chloride and 3,3-dimethylbutan-1-amine in the presence of a base. The resulting intermediate is then treated with an acid, which leads to the formation of the final product, this compound. The yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-3,3-dimethylbutanamide has been studied for its potential as a painkiller. It has been found to be a potent analgesic, with a potency that is several times greater than morphine. This compound has also been studied for its potential use in treating opioid addiction, as it does not produce the same addictive effects as opioids.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)8-11(15)14-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJVNFNXXRXZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5766358.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5766365.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5766385.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5766406.png)


![ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B5766424.png)

![4-{2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5766445.png)

![1-{2-[(2-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5766463.png)
![5-{[(3-chlorophenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5766470.png)
![2-[4-(4-chlorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5766472.png)